molecular formula C16H17F2N3O2 B7054913 5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B7054913
M. Wt: 321.32 g/mol
InChI Key: PKXPQKFPZKIICD-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-9-5-15(20-16(19-9)23-2)21-8-11(22)7-14(21)12-6-10(17)3-4-13(12)18/h3-6,11,14,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXPQKFPZKIICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)N2CC(CC2C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic substitution reaction using a difluorophenyl halide.

    Attachment of the Pyrimidinyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidine: Lacks the hydroxyl group.

    5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-ol: Hydroxyl group at a different position.

Uniqueness

The presence of the hydroxyl group at the 3-position of the pyrrolidine ring might confer unique properties to 5-(2,5-Difluorophenyl)-1-(2-methoxy-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, such as different reactivity or biological activity compared to its analogs.

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